molecular formula C15H19F2N B6188599 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane CAS No. 2648947-57-1

3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane

Cat. No. B6188599
CAS RN: 2648947-57-1
M. Wt: 251.3
InChI Key:
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Description

3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane (also known as BDFAN) is a synthetic bicyclic compound derived from the hydrocarbon family of compounds. BDFAN is a highly versatile compound that has been studied for its potential applications in various fields of science and technology. It has been used as a building block in the synthesis of a variety of organic compounds and as a catalyst in a number of chemical reactions. BDFAN has also been studied for its potential use in drug delivery, as a fluorescent probe, and as a potential therapeutic agent.

Scientific Research Applications

BDFAN has been studied for its potential applications in various fields of science and technology. In the field of drug delivery, BDFAN has been used as a fluorescent probe to monitor the delivery of drugs to targeted tissues. BDFAN has also been studied as a potential therapeutic agent, with studies showing its potential to reduce inflammation and improve wound healing. In the field of organic chemistry, BDFAN has been used as a building block in the synthesis of a variety of organic compounds. BDFAN has also been used as a catalyst in a number of chemical reactions, such as the synthesis of polymers and the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of BDFAN is not yet fully understood. However, it is believed to act as an electron donor, accepting electrons from other molecules and transferring them to form new bonds. BDFAN is also believed to act as a catalyst in a number of chemical reactions, accelerating the reaction rate and increasing the yield of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDFAN are not yet fully understood. However, studies have suggested that BDFAN may have anti-inflammatory and wound healing properties. BDFAN has also been shown to have antioxidant and anti-cancer properties, as well as being able to reduce the levels of certain proteins associated with the progression of certain diseases.

Advantages and Limitations for Lab Experiments

The use of BDFAN in laboratory experiments has several advantages. BDFAN is a highly versatile compound that can be used as a building block in the synthesis of a variety of organic compounds and as a catalyst in a number of chemical reactions. BDFAN is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are also some limitations to the use of BDFAN in laboratory experiments. BDFAN is a highly reactive compound and can be difficult to handle in the laboratory. Additionally, the effects of BDFAN on biochemical and physiological processes are not yet fully understood, making it difficult to predict the outcome of experiments involving BDFAN.

Future Directions

The potential applications of BDFAN are still being explored and there are a number of areas that could be explored in future research. Further studies could be conducted to explore the effects of BDFAN on biochemical and physiological processes and to develop new methods for its synthesis. Additionally, further research could be conducted to explore the potential applications of BDFAN in drug delivery, as a fluorescent probe, and as a potential therapeutic agent. Finally, studies could be conducted to further explore the potential of BDFAN as a catalyst in a number of chemical reactions.

Synthesis Methods

The synthesis of BDFAN has been reported in several studies. The most common method involves a three-step process that begins with the reaction of 3-bromobenzyl bromide and 9,9-difluoro-3-azabicyclo[3.3.1]nonane (also known as DFAN) in the presence of a base. This reaction results in the formation of a bicyclic intermediate, which is then further reacted with an acid to form BDFAN. Other methods for the synthesis of BDFAN have also been reported, such as the reaction of a bromoarene and an aldehyde in the presence of a base, or the reaction of a bromoarene and an alkyne in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane involves the reaction of benzylamine with 1,3-difluorocyclohexane followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "Benzylamine", "1,3-difluorocyclohexane", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve benzylamine in methanol and add 1,3-difluorocyclohexane dropwise with stirring.", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2.", "Step 4: Extract the product with dichloromethane and dry over anhydrous magnesium sulfate.", "Step 5: Concentrate the solution and purify the product by column chromatography.", "Step 6: Dissolve the product in methanol and add sodium borohydride.", "Step 7: Stir the reaction mixture at room temperature for 2 hours.", "Step 8: Quench the reaction with water and extract the product with dichloromethane.", "Step 9: Dry the organic layer over anhydrous magnesium sulfate and concentrate the solution.", "Step 10: Purify the product by column chromatography." ] }

CAS RN

2648947-57-1

Molecular Formula

C15H19F2N

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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